molecular formula C12H15FOS B1466575 1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol CAS No. 1496427-97-4

1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol

Cat. No. B1466575
CAS RN: 1496427-97-4
M. Wt: 226.31 g/mol
InChI Key: ZMGIPBXHKZONFB-UHFFFAOYSA-N
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Description

The compound “1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol” is available for purchase from several suppliers . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure analysis of the compound is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Structure Identification and Analysis of Chemical Precursors : A study identified a chemical precursor to 2-fluorodeschloroketamine, analyzing its fragmentation pathway and decomposition products in solvents, providing insights into its chemical behavior and potential applications in synthesis and analytical chemistry (Luo et al., 2022).
  • Synthesis of Sulfanyl Derivatives : Research on the synthesis of novel sulfanyl derivatives, including 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone, explored their antioxidant and antibacterial properties, indicating their potential in medicinal chemistry and material science (Sarac et al., 2020).

Biological and Photophysical Studies

  • Investigation of Cysteine and Glutathione Conjugates : A study on hop (Humulus lupulus L.) identified cysteine and glutathione conjugates of 3-sulfanylpentan-1-ol, suggesting their importance in the flavor profile of beverages and potential in food chemistry (Chenot et al., 2019).
  • Green-emitting Iridium(III) Complexes : Research into iridium(III) complexes with sulfanyl- or sulfone-functionalized cyclometallating ligands highlighted their photophysical properties, suggesting applications in materials science for developing new photoluminescent materials (Constable et al., 2014).

Material Science and Catalysis

  • Synthesis of Poly(ether-azomethine)s : A study on the synthesis of thermally stable poly(ether-azomethine)s from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane indicated their potential in developing high-performance polymers with applications in material science (Ankushrao et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results .

Future Directions

The future directions or potential applications of this compound are not mentioned in the search results .

properties

IUPAC Name

1-[(4-fluorophenyl)sulfanylmethyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FOS/c13-10-3-5-11(6-4-10)15-9-12(14)7-1-2-8-12/h3-6,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGIPBXHKZONFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CSC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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